Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of anthranilic acid derivatives with various reagents . One common method includes the use of catalytic amounts of sodium iodide (NaI) and heating the reaction mixture under reflux conditions at 65°C for 28 hours .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .
Scientific Research Applications
Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair . This inhibition leads to the disruption of bacterial cell division and growth, making it a potential candidate for antibacterial drug development .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate include:
- Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups at specific positions on the quinoline ring enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
6291-29-8 |
---|---|
Molecular Formula |
C13H12ClNO3 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
ethyl 8-chloro-7-methyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO3/c1-3-18-13(17)9-6-15-11-8(12(9)16)5-4-7(2)10(11)14/h4-6H,3H2,1-2H3,(H,15,16) |
InChI Key |
PMLXZOBLQOKISR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2Cl)C |
Origin of Product |
United States |
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